gamma ATP-Dnp

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

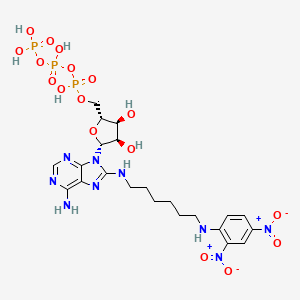

Gamma ATP-Dnp, also known as this compound, is a useful research compound. Its molecular formula is C22H32N9O17P3 and its molecular weight is 787.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Research Applications

Energy Metabolism Studies

Gamma ATP-Dnp is utilized in studies of cellular energy metabolism. It serves as a substrate for ATP-dependent enzymes, allowing researchers to investigate the kinetics and mechanisms of enzymatic reactions. For instance, it has been used to analyze mitochondrial function and the effects of mitochondrial uncouplers like dinitrophenol (DNP) on ATP production efficiency in various cell types .

Enzyme Activity Assays

In enzyme assays, this compound acts as a potent analog of ATP, enabling the study of enzyme mechanisms without the complications associated with ATP hydrolysis. This is particularly useful in examining the kinetics of ATPases and kinases, where precise control over substrate concentration is critical .

Structural Biology Applications

Nuclear Magnetic Resonance (NMR) Studies

this compound is employed in NMR spectroscopy to investigate the conformational dynamics of proteins. By binding to target proteins, it induces specific chemical shift perturbations that can be analyzed to infer structural changes during enzymatic activity. This application has been pivotal in understanding the binding mechanisms of helicases and transport proteins .

X-ray Crystallography

The compound has also been used in crystallography studies to elucidate the structures of ATP-binding proteins. Its ability to mimic ATP allows for the formation of stable complexes that can be crystallized and analyzed, providing insights into the molecular basis of enzyme function .

Therapeutic Applications

Potential Drug Development

Recent studies have explored this compound's potential as a therapeutic agent for metabolic disorders. Its role as a mitochondrial uncoupler suggests it may help improve mitochondrial function in conditions characterized by low ATP levels and high reactive oxygen species (ROS) production. This has implications for diseases such as obesity, diabetes, and neurodegenerative disorders .

Case Study 1: Mitochondrial Dysfunction

A study investigated the effects of chronic DNP exposure on mitochondrial function in zebrafish embryos. The findings indicated that DNP treatment significantly impaired ATP production and increased proton leak across the mitochondrial membrane, highlighting its role as a mitochondrial uncoupler . This case illustrates how this compound can be used to understand mitochondrial bioenergetics.

Case Study 2: Neuroprotection

Research has indicated that low doses of DNP can induce neurotrophic growth factors involved in neuronal health. The FDA has granted investigational new drug status for DNP, paving the way for clinical trials aimed at assessing its safety and efficacy in treating metabolic disorders and neurodegenerative diseases . this compound's role in these studies emphasizes its therapeutic potential.

特性

CAS番号 |

84563-30-4 |

|---|---|

分子式 |

C22H32N9O17P3 |

分子量 |

787.5 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-5-[6-amino-8-[6-(2,4-dinitroanilino)hexylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C22H32N9O17P3/c23-19-16-20(27-11-26-19)29(21-18(33)17(32)15(46-21)10-45-50(41,42)48-51(43,44)47-49(38,39)40)22(28-16)25-8-4-2-1-3-7-24-13-6-5-12(30(34)35)9-14(13)31(36)37/h5-6,9,11,15,17-18,21,24,32-33H,1-4,7-8,10H2,(H,25,28)(H,41,42)(H,43,44)(H2,23,26,27)(H2,38,39,40)/t15-,17-,18-,21-/m1/s1 |

InChIキー |

VBHXRBHWHBYBFR-QTQZEZTPSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCNC2=NC3=C(N=CN=C3N2C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

異性体SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCNC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

正規SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCCCNC2=NC3=C(N=CN=C3N2C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

同義語 |

8-(2,4-dinitrophenyl-2,6-aminohexyl)aminoadenosine 5'-triphosphate gamma ATP-DNP |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。